3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Catalog No.
S6786995
CAS No.
954248-50-1
M.F
C19H23FN2O4S
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)et...

CAS Number

954248-50-1

Product Name

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3

InChI Key

DKSUXCKAQWQFHO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique combination of functional groups, which includes a fluoro substituent, a methoxy group, a sulfonamide moiety, and a morpholine ring. This structure is significant as it contributes to the compound's potential biological activity and chemical reactivity. The presence of the sulfonamide group is particularly noteworthy, as it is commonly found in various pharmaceuticals and is known for its ability to form hydrogen bonds with biological targets, potentially influencing enzyme activity and other biochemical processes.

Due to its functional groups:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The sulfonamide group can be reduced to form amines.
  • Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, which may lead to further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide exhibits potential biological activity that warrants further investigation. The sulfonamide group may interact with specific enzymes or receptors, inhibiting their function through competitive inhibition or other mechanisms. The morpholine ring could enhance binding affinity and specificity for biological targets, making this compound a candidate for drug development. Preliminary studies suggest that compounds with similar structures have shown promise in areas such as anti-cancer and anti-inflammatory activities .

The synthesis of 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multi-step synthetic routes. Common methods include:

  • Preparation of the Benzene Sulfonamide Derivative: This step often involves the introduction of the sulfonamide group to a substituted benzene.
  • Formation of the Morpholine Ring: This can be achieved through nucleophilic substitution reactions involving morpholine derivatives.
  • Functional Group Modifications: Further reactions may be employed to introduce the fluoro and methoxy groups, often using reagents like fluorinating agents or methylating agents .

These methods require careful optimization of reaction conditions, including temperature, solvent choice (such as dimethylformamide or dimethyl sulfoxide), and the use of catalysts or bases.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Research: It serves as a valuable intermediate in synthetic organic chemistry for developing more complex molecules.
  • Biological Studies: Understanding its interactions with biological systems could provide insights into enzyme mechanisms and drug design .

Interaction studies are crucial for understanding how 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Determining its effectiveness in inhibiting enzymatic activity compared to known inhibitors.
  • Molecular Docking Simulations: Predicting how the compound fits into the active sites of target proteins based on its structural features .

Such studies provide valuable data for further development as a therapeutic agent.

Several compounds share structural similarities with 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3,4-Dimethoxy-N-(2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamideContains two methoxy groups and hydrazine linkagePotentially different biological activity due to hydrazine
4-Hydroxy-2-quinolonesHydroxy group on quinolone structureKnown for antibacterial properties
Indole DerivativesIndole core structure with various substitutionsDiverse pharmacological profiles

Uniqueness

3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The dual presence of sulfonamide and morpholine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

394.13625655 g/mol

Monoisotopic Mass

394.13625655 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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